2-Chloro-6-nitrobenzothiazole
Overview
Description
2-Chloro-6-nitrobenzothiazole is a chemical compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of a chloro and a nitro group on the benzene ring at positions 2 and 6, respectively, makes it a multifunctional molecule that can be used as a building block in organic synthesis. This compound is of interest due to its potential applications in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 2-Chloro-6-nitrobenzothiazole and its derivatives has been explored through various methods. One approach involves the cyclocondensation of 2-aminobenzenethiol and chloroacetic acid, which yields 2-Chloromethyl-6-nitrobenzothiazole. This intermediate can then be used to synthesize 2-alkyl-6-nitrobenzothiazoles under microwave activation, which is an efficient and rapid method . Another synthesis route starts from ethyl 4-aminobenzonic and involves a series of reactions including cyclization, diazotization, bromination, substitution, reduction, and chlorination to produce 2-Chloro-6-chloromethylbenzothiazole . Additionally, the synthesis of 2-Amino-6-nitrobenzothiazole from technical grade p-nitroanilinum has been reported, with optimized conditions leading to a high yield and purity of the product .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-nitrobenzothiazole derivatives has been characterized using various spectroscopic techniques. For instance, the structure of new triazine derivatives containing the 4-nitrobenzothiazol moiety has been confirmed by IR, 1H NMR, 19F NMR, mass spectral data, and elemental analysis . Similarly, the structure of synthesized compounds in the 2-mercaptobenzothiazole series has been confirmed using IR and 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction .
Chemical Reactions Analysis
The reactivity of 2-Chloro-6-nitrobenzothiazole derivatives has been studied in various chemical reactions. For example, the alkylation of 2-amino-6-nitrobenzothiazoles with ethylene chlorohydrin has been analyzed, providing insight into the composition of the reaction mixtures and the structure of the synthesized compounds . Additionally, the reaction of 2-mercaptobenzothiazoles with chlorobromoalkanes has been used to synthesize corresponding 6-substituted 2-(β-chloroalkylmercapto)benzothiazoles, which upon oxidation or heating can yield sulfoxides, sulfones, or cyclized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-nitrobenzothiazole derivatives are influenced by the presence of functional groups and the molecular structure. For instance, the occurrence of weak halogen bonds in the presence of strong hydrogen bonds has been investigated in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, a related compound. This study demonstrates the importance of halogen bonds in the crystal structures of these molecular adducts, which can affect their stability and physical properties . Although not directly about 2-Chloro-6-nitrobenzothiazole, this research provides insight into the potential behavior of halogen bonds in similar molecular structures.
Scientific Research Applications
Application 1: Antimicrobial Agents for Biofilm Eradication
- Scientific Field : Microbiology and Biochemistry
- Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of novel nitro-heteroaromatic antimicrobial agents. These agents are specifically designed for the control and eradication of biofilm-forming bacteria, which are a significant concern in medical settings .
- Methods of Application/Experimental Procedures : The specific methods of application involve the synthesis of several novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents. The activity of these agents is then tested against both Gram-negative and Gram-positive pathogens that form biofilms .
- Results/Outcomes : The results showed that the introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), a known antimicrobial, resulted in marked activity enhancement. This suggests that 2-Chloro-6-nitrobenzothiazole could be a promising compound for the development of new antimicrobials .
Application 2: Synthesis of Biologically Active Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of biologically active derivatives of 2-aminobenzothiazole .
- Methods of Application/Experimental Procedures : The formation of compounds proceeds via the acylation of 2-amino-6-nitrobenzothiazole by the action of Ac2O in pyridine, reduction of the nitro group in the acylation product by the action of SnCl2 in H2O followed by substitution of the amino group hydrogen atom by acyl, sulfonyl, or carbimide/thiocarbimide groups .
- Results/Outcomes : The synthesized compounds based on 2-aminobenzothiazole have a pronounced spectrum of biological activity, exhibiting antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
Application 3: Preparation of 4-Amino-3-Sulfanylbenzonitrile and 2-Amino-5-Nitrobenzothiole
- Scientific Field : Organic Chemistry
- Summary of the Application : 6-Nitrobenzothiazole, which can be synthesized from 2-Chloro-6-nitrobenzothiazole, may be used in the preparation of 4-amino-3-sulfanylbenzonitrile and 2-amino-5-nitrobenzothiole .
- Methods of Application/Experimental Procedures : The specific methods of application involve alkaline hydrolysis .
- Results/Outcomes : The results showed that 4-amino-3-sulfanylbenzonitrile and 2-amino-5-nitrobenzothiole can be successfully synthesized .
Application 4: Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of molecules that demonstrated potent activity toward HeLa and MCF-7 cancer cell lines .
- Methods of Application/Experimental Procedures : The specific methods of application involve the synthesis of 2-(2-hydroxyphenyl)-6-nitrobenzothiazole and 2-(2-hydroxyphenyl)-6-cyanobenzothiazole .
- Results/Outcomes : The results showed that 2-(2-hydroxyphenyl)-6-nitrobenzothiazole demonstrated potent activity toward HeLa (IC 50 = 5.9 μM) and MCF-7 (IC 50 = 5.0 μM) whereas 2-(2-hydroxyphenyl)-6-cyanobenzothiazole showed activity only against HeLa (IC 50 = 0.2 μM) cell lines .
Application 5: Enhanced Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of enhanced antimicrobial agents .
- Methods of Application/Experimental Procedures : The specific methods of application involve the introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), a known antimicrobial .
- Results/Outcomes : The results showed that the introduction of a chloro substituent at the 5-position of NTZ resulted in marked activity enhancement .
Application 6: Bioorthogonal Ligation and Bioluminescent Imaging
- Scientific Field : Biochemistry
- Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
- Methods of Application/Experimental Procedures : The specific methods of application involve a straight-forward, practical and readily scalable synthesis of ACBT .
- Results/Outcomes : The results showed that 2-Cyanobenzothiazoles (CBTs) are useful building blocks for luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2-chloro-6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSJGBXJBQHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178803 | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitrobenzothiazole | |
CAS RN |
2407-11-6 | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2407-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2407-11-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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